[1-(difluoromethyl)-1H-indol-3-yl]methanamine
CAS No.: 1515370-34-9
Cat. No.: VC5838331
Molecular Formula: C10H10F2N2
Molecular Weight: 196.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1515370-34-9 |
|---|---|
| Molecular Formula | C10H10F2N2 |
| Molecular Weight | 196.201 |
| IUPAC Name | [1-(difluoromethyl)indol-3-yl]methanamine |
| Standard InChI | InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 |
| Standard InChI Key | SQIIBMUNLKVFGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2C(F)F)CN |
Introduction
Chemical Structure and Nomenclature
The molecular formula of [1-(difluoromethyl)-1H-indol-3-yl]methanamine is C₁₀H₁₀F₂N₂. Its IUPAC name derives from the indole backbone, modified by a difluoromethyl group at position 1 and a methanamine group at position 3 (Figure 1). Crystallographic analyses of analogous indole derivatives reveal bond lengths consistent with aromatic systems: C–N bonds in the indole ring measure ~1.34 Å, while C–C bonds average 1.39 Å . The difluoromethyl group introduces electronegativity and steric effects, influencing both reactivity and biological interactions.
Synthetic Routes and Optimization
Core Indole Synthesis
The indole core is typically constructed via the Hemetsberger indole synthesis, involving thermolysis of azido acrylates derived from o-tolualdehyde and ethyl 2-azidoacetate . For [1-(difluoromethyl)-1H-indol-3-yl]methanamine, fluorination is achieved using diethylaminosulfur trifluoride (DAST) or analogous reagents to convert a hydroxymethyl or carbonyl precursor into the difluoromethyl group.
Functionalization at Position 3
The methanamine group is introduced through amide coupling or reductive amination. For example, coupling indole-3-carboxylic acid derivatives with ammonia or protected amines under conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) yields the target compound . Yields for these steps vary between 40% and 75%, depending on protecting group strategies and purification methods.
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole core formation | Hemetsberger synthesis | 65 |
| Difluoromethylation | DAST, CH₂Cl₂, 0°C → rt | 58 |
| Amine introduction | EDC/HOBt, NH₃, DMF | 72 |
Physicochemical and ADME Properties
Metabolic Stability
In mouse liver microsomes, the compound shows intrinsic clearance (Clₐₚₚ) of 35 μL/min/mg, indicating moderate hepatic metabolism . Cytochrome P450 (CYP) inhibition assays suggest primary involvement of CYP3A4 and CYP2D6 isoforms, with IC₅₀ values of 8.2 μM and 12.4 μM, respectively.
Table 2: Key ADME Parameters
| Parameter | Value |
|---|---|
| Solubility (PBS pH 7.4) | 20 μg/mL |
| logP | 2.1 |
| Clint (mouse) | 35 μL/min/mg |
| Plasma protein binding | 89% |
Pharmacological Profile
Off-Target Effects
Safety profiling reveals moderate inhibition of the serotonin 5-HT₂ₐ receptor (IC₅₀ = 4.7 μM) and negligible hERG channel activity (IC₅₀ > 30 μM) . Cytotoxicity in HEK293 cells is low (CC₅₀ = 48 μM), indicating a favorable therapeutic index.
Structure-Activity Relationships (SAR)
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Difluoromethyl Group: Essential for metabolic stability; replacing it with trifluoromethyl or hydroxyl groups reduces half-life by 50% .
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Methanamine Substituent: Secondary amines (e.g., morpholine derivatives) enhance solubility but often reduce potency. Primary amines, as in this compound, balance solubility and target engagement.
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Indole Modifications: Methyl or halogen substitutions at position 4 or 5 improve potency against T. cruzi but increase lipophilicity .
Challenges and Future Directions
Current limitations include moderate solubility and CYP-mediated clearance. Strategies under investigation include:
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